N-(Azido-PEG2)-N-biotin-PEG3-acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2112731-59-4 |

|---|---|

Fórmula molecular |

C25H44N6O9S |

Peso molecular |

604.7 g/mol |

Nombre IUPAC |

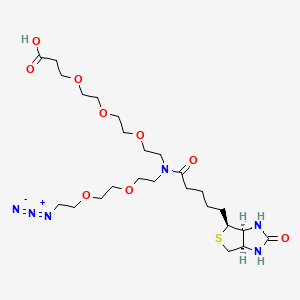

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C25H44N6O9S/c26-30-27-6-10-37-14-15-38-11-7-31(8-12-39-16-18-40-17-13-36-9-5-23(33)34)22(32)4-2-1-3-21-24-20(19-41-21)28-25(35)29-24/h20-21,24H,1-19H2,(H,33,34)(H2,28,29,35)/t20-,21-,24-/m0/s1 |

Clave InChI |

OZNKRLXUFZIVFG-HFMPRLQTSA-N |

SMILES isomérico |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 |

SMILES canónico |

C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Trifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterotrifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a versatile tool in bioconjugation and chemical biology. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in labeling and detection of biomolecules.

Core Concepts and Applications

This compound possesses three distinct functional groups:

-

An Azide Group (N₃): This moiety enables covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly specific and efficient, allowing for precise bioconjugation in complex biological mixtures.

-

A Biotin Moiety: This vitamin has an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

-

A Carboxylic Acid (-COOH): This terminal acid group can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces.

The PEG spacers (PEG2 and PEG3) incorporated into the linker's backbone enhance its solubility in aqueous buffers and reduce steric hindrance, which can improve the efficiency of conjugation reactions and the accessibility of the functional groups.

This unique combination of functionalities makes this compound a valuable reagent for a variety of applications, including:

-

Proteomics: Labeling and enrichment of specific protein populations for identification and quantification by mass spectrometry.

-

Drug Delivery: Conjugation of targeting ligands, imaging agents, and therapeutic payloads to create multifunctional drug delivery systems.

-

Surface Functionalization: Modification of nanoparticles, beads, and other surfaces to enable the attachment of biomolecules for diagnostic and research applications.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₂₅H₄₄N₆O₉S |

| Molecular Weight | 604.7 g/mol [1] |

| CAS Number | 2112731-59-4[1] |

| Purity | >96%[1] |

Experimental Protocols

The following section provides a detailed methodology for a key application of this compound: the labeling of alkyne-modified proteins and their subsequent detection.

Protocol: Labeling of Alkyne-Modified Proteins via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a study that utilized a mixture of biotin-PEG-azide linkers for the identification of modified peptides in a proteomics workflow.

Materials:

-

Alkyne-modified protein sample

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)

-

Tris(benzyltriazolylmethyl)amine (TBTA) solution (1.7 mM in DMSO:tert-butanol 1:4 v/v)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound in DMSO.

-

Immediately before use, prepare fresh stock solutions of TCEP, CuSO₄, and TBTA.

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein sample with this compound to a final concentration of 1.25 mM.

-

Add the following reagents in the specified order, vortexing gently after each addition:

-

TCEP to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

CuSO₄ to a final concentration of 1 mM.

-

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

-

Purification of Labeled Protein:

-

Remove excess reagents and byproducts by methods such as dialysis against PBS or by using a desalting column.

-

Quantitative Data from a Representative Proteomics Experiment:

The following table summarizes mass spectrometry data from a study using a mixture of biotin-PEG-azide linkers to label peptides modified with a clickable probe (MeLacA). This demonstrates the successful covalent attachment of the linkers.

| Linker | Modification Mass (Da) |

| Biotin-PEG3-azide | 598.27848 |

| Biotin-PEG4-azide | 642.30470 |

| Biotin-PEG5-azide | 686.33091 |

Data adapted from a study by Wang et al. on the identification of modified peptides.

Visualizations

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the chemical structure, a plausible synthetic pathway, and an experimental workflow involving this compound.

Caption: Functional components of this compound.

Caption: A potential synthetic route for the trifunctional linker.

Caption: Experimental workflow for proteomic analysis.

References

An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Azido-PEG2)-N-biotin-PEG3-acid. This versatile reagent is a cornerstone in modern bioconjugation, enabling the precise assembly of complex biomolecular architectures for applications ranging from targeted drug delivery to advanced proteomics.

Core Concepts: A Trifunctional Architecture for Versatile Ligation

This compound is a heterotrifunctional linker featuring three distinct reactive moieties integrated into a hydrophilic PEG backbone. This unique structure allows for sequential or orthogonal conjugation strategies, providing researchers with a powerful tool for creating sophisticated bioconjugates. The key functional components are:

-

An Azide (B81097) Group (N₃): This moiety is primed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific, efficient, and biocompatible, allowing for the covalent attachment of alkyne-modified molecules in complex biological milieu.

-

A Biotin (B1667282) Moiety: This high-affinity ligand binds with exceptional specificity to avidin (B1170675) and streptavidin proteins. The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, making it an invaluable tool for purification, immobilization, and detection of biomolecules.

-

A Terminal Carboxylic Acid (-COOH): This functional group can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces.

The PEG spacers (PEG2 and PEG3) enhance the water solubility of the linker and the resulting conjugate, reduce steric hindrance, and can minimize immunogenicity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2112731-59-4 | [1][2] |

| Molecular Formula | C₂₅H₄₄N₆O₉S | [1][2] |

| Molecular Weight | 604.72 g/mol | [3] |

| Purity | >95% - >96% | [1][3] |

| Appearance | Crystalline solid or viscous oil | General |

| Solubility | Soluble in DMSO, DMF, and water | [4] |

| SMILES | OC(CCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(CCCC[C@@H]1[C@]2([H])NC(N[C@@]2(CS1)[H])=O)=O)=O | [1] |

Experimental Protocols: Methodologies for Key Applications

While specific experimental details will vary depending on the application, the following protocols provide a representative methodology for the use of this compound in a two-step bioconjugation experiment.

Protocol 1: Amine Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the linker to a protein containing accessible primary amines.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a fresh solution of EDC and NHS (or sulfo-NHS) in an appropriate buffer immediately before use. A typical concentration is 100 mM.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine a 10-20 fold molar excess of the linker stock solution with a corresponding molar excess of EDC and NHS.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group by forming an NHS ester.

-

-

Conjugation to Protein:

-

Add the activated linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purify the resulting azide- and biotin-labeled protein using a desalting column or dialysis to remove excess linker and reaction byproducts.

-

Protocol 2: Click Chemistry for Alkyne-Modified Molecule Attachment

This protocol outlines the subsequent conjugation of an alkyne-modified molecule to the azide-functionalized protein from Protocol 1.

Materials:

-

Azide- and biotin-labeled protein

-

Alkyne-modified molecule of interest (e.g., a fluorescent dye, a drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent such as sodium ascorbate (B8700270) or THPTA

-

Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of the alkyne-modified molecule in the degassed buffer.

-

-

Catalyst Preparation:

-

Prepare a fresh stock solution of CuSO₄ and the reducing agent.

-

-

Click Reaction:

-

Add the catalyst solution to the protein-alkyne mixture.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the final trifunctional conjugate using a desalting column or dialysis to remove the copper catalyst and excess reagents.

-

Visualizing the Workflow: A Logical Diagram

The following diagram illustrates the logical workflow of utilizing this compound to create a multifunctional bioconjugate.

Caption: Logical workflow for the trifunctional linker.

Applications in Research and Drug Development

The unique architecture of this compound opens up a wide array of applications:

-

Targeted Drug Delivery: The carboxylic acid can be used to attach the linker to a targeting ligand (e.g., an antibody), the azide to a therapeutic payload, and the biotin for purification or secondary targeting.

-

PROTACs and Molecular Glues: This linker can be a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target-binding molecule and an E3 ligase ligand.

-

Immunoassays and Diagnostics: The biotin moiety allows for immobilization on streptavidin-coated plates or beads, while the other functionalities can be used to capture or detect specific analytes.

-

Proteomics and Activity-Based Probes: The linker can be used to create probes for identifying and isolating specific classes of enzymes or proteins from complex mixtures.

-

Surface Modification: The carboxylic acid can be used to attach the linker to amine-functionalized surfaces, creating a platform for the subsequent attachment of biomolecules via click chemistry and biotin-streptavidin interactions.

References

A Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the molecular characteristics, applications, and handling of N-(Azido-PEG2)-N-biotin-PEG3-acid, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic and diagnostic agents.

Core Molecular Attributes

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring three key functional components: a biotin (B1667282) moiety for affinity-based applications, an azide (B81097) group for "click chemistry" conjugation, and a terminal carboxylic acid for covalent bond formation with amine-containing molecules. This trifunctional nature makes it a powerful tool for the assembly of complex biomolecular constructs.

| Property | Value | Source(s) |

| Molecular Formula | C25H44N6O9S | [1][2] |

| Molecular Weight | 604.7 g/mol | [1] |

| CAS Number | 2112731-59-4 | [1][2] |

| Purity | >96% | [1] |

Applications in Research and Drug Development

The unique architecture of this compound lends itself to a variety of advanced applications:

-

PROTAC Synthesis: This linker is ideally suited for the synthesis of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3][4] The azide and carboxylic acid functionalities allow for the sequential or orthogonal conjugation of a target protein ligand and an E3 ligase ligand.

-

Bioconjugation and Labeling: The azide group enables highly efficient and specific conjugation to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". The biotin moiety can then be used for detection, purification, or immobilization of the resulting conjugate.

-

Targeted Drug Delivery: The biotin component can be used to target biotin receptors, which are overexpressed in certain cancer cells. This allows for the targeted delivery of therapeutic agents conjugated to the linker.

-

Immunoassays and Diagnostics: The strong and specific interaction between biotin and streptavidin or avidin (B1170675) can be exploited in the development of sensitive diagnostic assays, such as ELISA and Western blotting.

Experimental Protocol: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of a PROTAC using this compound. This example assumes the use of an alkyne-modified target protein ligand and an amine-containing E3 ligase ligand.

Materials:

-

This compound

-

Alkyne-modified target protein ligand

-

Amine-containing E3 ligase ligand

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA) for blocking (optional)

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Appropriate analytical equipment (e.g., HPLC, LC-MS, NMR)

Procedure:

Step 1: Activation of the Carboxylic Acid Group

-

Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate containing the activated linker can be used directly in the next step.

Step 2: Conjugation to the E3 Ligase Ligand

-

Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add the filtrate containing the activated this compound-NHS ester to the E3 ligase ligand solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS to confirm the formation of the azide-PEG-biotin-E3 ligase ligand conjugate.

-

Purify the conjugate by preparative HPLC.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Prepare a stock solution of the purified azide-PEG-biotin-E3 ligase ligand conjugate (1 equivalent) in a suitable solvent (e.g., DMF/water mixture).

-

Prepare a stock solution of the alkyne-modified target protein ligand (1.2 equivalents) in the same solvent system.

-

Prepare a fresh stock solution of sodium ascorbate (5 equivalents) in water.

-

Prepare a stock solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

-

In a reaction vessel, combine the azide-PEG-biotin-E3 ligase ligand conjugate and the alkyne-modified target protein ligand.

-

Add the CuSO4/THPTA solution to the mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe but can be monitored by LC-MS.

-

Once the reaction is complete, the final PROTAC can be purified by preparative HPLC.

Step 4: (Optional) Affinity Purification using Streptavidin

-

Equilibrate streptavidin-coated magnetic beads or agarose resin with PBS.

-

If desired, block the beads with a solution of BSA in PBS to reduce non-specific binding.

-

Incubate the purified PROTAC solution with the streptavidin beads for 1 hour at room temperature with gentle agitation.

-

Wash the beads several times with PBS to remove any unbound material.

-

The biotinylated PROTAC is now immobilized on the beads and can be used for pull-down assays or eluted using competitive biotin solutions or denaturing conditions.

Experimental Workflow Diagram

Caption: PROTAC Synthesis Workflow.

Signaling Pathway of PROTAC Action

Proteolysis Targeting Chimeras (PROTACs) function by hijacking the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, effectively removing it from the cell. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: PROTAC Mechanism of Action.

References

An In-depth Technical Guide to the Properties and Applications of Bifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their fundamental properties, core applications in bioconjugation and drug delivery, and detailed experimental protocols. Bifunctional PEG linkers are indispensable tools in modern biotechnology, enabling the precise connection of two molecular entities while imparting beneficial physicochemical properties to the resulting conjugate.[1] Their use is central to the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Principles of Bifunctional PEG Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1][2] Bifunctional PEGs possess reactive functional groups at both ends of the polymer chain, allowing for the covalent linkage of two molecules.[3] These linkers are broadly classified into two main categories:

-

Homobifunctional PEGs: These linkers have identical reactive groups at each end (X-PEG-X) and are primarily used for crosslinking similar molecules or for polymerization applications like hydrogel formation.[3][4]

-

Heterobifunctional PEGs: These linkers possess two different reactive groups (X-PEG-Y), which allows for the controlled, sequential conjugation of two distinct molecules.[3] This specificity is crucial for creating complex bioconjugates like ADCs, where an antibody is linked to a cytotoxic drug.[5]

The PEG component of the linker serves several critical functions:

-

Enhanced Solubility: The hydrophilic nature of PEG increases the water solubility of hydrophobic molecules, which is particularly important for the administration of certain drugs.[6][7]

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation reduces its renal clearance, thereby extending its circulation half-life in the bloodstream.[6]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[6]

-

Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and allowing them to maintain their biological function.[8]

Quantitative Properties of Bifunctional PEG Linkers

The properties of a PEG linker, such as its length and molecular weight, are critical design parameters that influence the characteristics of the final bioconjugate. The choice of linker length can affect the stability, solubility, and in vivo performance of an ADC.[9] Longer PEG chains generally lead to increased solubility and a longer half-life but may also impact the potency of the conjugate.[10]

Below is a summary of the physical properties of various linear PEG linkers.

| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |

| PEG 88 | 88 | 2 | 0.6 | 0.5 |

| PEG 484 | 484 | 11 | 3.1 | 1.2 |

| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |

| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |

| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |

| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |

| PEG 15000 | 15000 | 341 | 95.5 | 9.3 |

| PEG 30000 | 30000 | 682 | 190.9 | 14.0 |

| PEG 60000 | 60000 | 1364 | 381.8 | 21.3 |

Table adapted from Ma et al., 2014.[11] The contour length is calculated based on a PEO unit length of 0.28 nm in water, and the Flory radius is a measure of the polymer's size in solution.

Common Chemistries of Bifunctional PEG Linkers

The choice of reactive functional groups on the PEG linker is dictated by the available functional groups on the molecules to be conjugated, such as amines (lysine residues), thiols (cysteine residues), carboxyl groups, and carbonyls.

| Functional Group | Target | Resulting Bond | Reaction pH | Key Characteristics |

| NHS Ester | Primary Amines (-NH₂) | Amide | 7.0-9.0 | Stable bond; one of the most common methods for protein modification.[12][13] |

| Maleimide (B117702) | Thiols (-SH) | Thioether | 6.5-7.5 | Highly selective for thiols, forming a stable covalent bond.[12][13] |

| Hydrazide | Carbonyls (Aldehydes, Ketones) | Hydrazone | 4.5-6.0 | Useful for site-specific conjugation to oxidized carbohydrates on glycoproteins.[14] |

| Alkyne/Azide | Azide/Alkyne | Triazole | N/A | Used in "click chemistry" for highly efficient and specific bioconjugation.[15] |

| Carboxyl | Primary Amines (-NH₂) | Amide | 4.5-5.0 | Requires activation with a carbodiimide (B86325) (e.g., EDC).[6] |

Key Applications and Signaling Pathways

Bifunctional PEG linkers are integral to the design of sophisticated therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a bifunctional PEG linker connects a monoclonal antibody to a potent cytotoxic drug. The antibody directs the drug to cancer cells, and upon internalization, the linker is cleaved (or the antibody is degraded) to release the drug, leading to targeted cell death.[16] PEG linkers enhance the solubility and stability of ADCs and can be designed to be either cleavable (sensitive to the tumor microenvironment) or non-cleavable.[5][17]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within a cell. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker, often containing a PEG chain.[15] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions using heterobifunctional PEG linkers. Optimization is necessary for specific proteins and linkers.

Protocol for NHS-Ester PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester functionalized PEG to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG-X (dissolved in a dry, water-miscible organic solvent like DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines (like Tris) will compete with the reaction.

-

Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG-X in DMSO or DMF to a concentration of 10-100 mM.

-

Conjugation: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester groups. Incubate for an additional 30 minutes.

-

Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

-

Characterization: Analyze the conjugate using SDS-PAGE to visualize the increase in molecular weight and use LC-MS to determine the degree of PEGylation.[18][19]

Protocol for Maleimide PEGylation of a Thiol-Containing Protein

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG to a protein's free thiol groups (e.g., cysteine residues).

Materials:

-

Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)[6]

-

(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

-

Maleimide-PEG-X (dissolved in DMSO or DMF)

-

Quenching reagent (e.g., free cysteine or beta-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent before proceeding.

-

Reagent Preparation: Dissolve the Maleimide-PEG-X in DMSO or DMF.

-

Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[18]

-

Quenching: Quench the reaction by adding a small molecule thiol like cysteine to react with any excess maleimide groups.

-

Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG and protein.

-

Characterization: Characterize the final product using techniques such as LC-MS to confirm conjugation and assess purity.

General Workflow for Characterization of PEGylated Proteins

A thorough characterization is essential to ensure the quality and consistency of the final PEGylated product.

Conclusion

Bifunctional PEG linkers are a cornerstone of modern bioconjugation and drug development, offering a powerful means to enhance the therapeutic properties of biomolecules.[20] A deep understanding of their chemical properties, reaction kinetics, and the impact of their physical characteristics is essential for the rational design of effective and safe bioconjugates. The strategic selection of the appropriate linker and the optimization of conjugation protocols are critical steps in the successful development of next-generation therapeutics. As research continues, novel PEG architectures and bioorthogonal chemistries will further expand the utility of these versatile molecular tools.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. adcreview.com [adcreview.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. researchgate.net [researchgate.net]

- 11. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. purepeg.com [purepeg.com]

- 17. purepeg.com [purepeg.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. enovatia.com [enovatia.com]

N-(Azido-PEG2)-N-biotin-PEG3-acid: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional linker crucial for advanced bioconjugation and drug delivery applications. This document outlines the compound's qualitative and anticipated quantitative solubility, provides a detailed experimental protocol for solubility determination, and illustrates its application in a typical bioconjugation workflow.

Core Concepts: Understanding the Molecule

This compound is a versatile molecule integrating several key functional components:

-

Biotin (B1667282): Enables high-affinity binding to avidin (B1170675) and streptavidin, a cornerstone for purification, immobilization, and detection techniques.

-

Polyethylene Glycol (PEG) Spacers (PEG2 and PEG3): The hydrophilic PEG chains enhance the molecule's aqueous solubility, reduce aggregation, and provide a flexible spacer arm to minimize steric hindrance during conjugation.[1][2]

-

Azide Group (N₃): Serves as a reactive handle for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), allowing for highly efficient and specific conjugation to alkyne-modified molecules.[3]

-

Carboxylic Acid (-COOH): A terminal carboxylic acid group that can be activated (e.g., via EDC/NHS chemistry) to form stable amide bonds with primary amine groups on proteins, peptides, or other biomolecules.

These features make it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic assays. The branched structure of the PEG linker can further enhance solubility and pharmacokinetic properties.[4][5]

Solubility Profile

The solubility of a bifunctional linker is a critical parameter that influences its handling, reaction efficiency, and the properties of the final conjugate. The PEGylation of this molecule is a key determinant of its solubility profile, generally rendering it soluble in a range of aqueous and organic solvents.[6]

Qualitative Solubility

Based on data from chemical suppliers and the general properties of PEGylated biotin compounds, this compound exhibits the following solubility characteristics.

| Solvent Class | Specific Solvents | Solubility |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble[7][] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble[7][] |

| Chlorinated Organic | Dichloromethane (DCM), Chloroform | Soluble[7][9] |

| Alcohols | Methanol, Ethanol | Limited Solubility[9] |

| Non-Polar Organic | Toluene, Ether, Hexane | Limited to Insoluble[9] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. The table below is provided as a template for researchers to populate with experimentally determined values. The expected solubility in polar solvents is high due to the hydrophilic PEG chains.

| Solvent | Temperature (°C) | Method | Concentration (mg/mL) | Molar Concentration (mM) |

| Water | 25 | Shake-Flask HPLC | Data not available | Data not available |

| PBS (pH 7.4) | 25 | Shake-Flask HPLC | Data not available | Data not available |

| DMSO | 25 | Shake-Flask HPLC | Data not available | Data not available |

| DMF | 25 | Shake-Flask HPLC | Data not available | Data not available |

| DCM | 25 | Shake-Flask HPLC | Data not available | Data not available |

Experimental Protocol: Solubility Determination

The following protocol details the "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a small molecule.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically inert material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound.

-

Dissolve it in a suitable solvent (e.g., DMSO or a mobile phase component) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2-5 mg of solid in 1 mL of solvent). The presence of undissolved solid is essential to ensure saturation.

-

Tightly cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw a portion of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any fine particulates. This step is critical to avoid artificially high results.

-

Immediately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method to separate and quantify the analyte. A C18 reversed-phase column is often a good starting point.

-

Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the diluted sample from the saturated solution.

-

Determine the concentration of the diluted sample from the standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Report the solubility in mg/mL or convert to mM using the molecular weight (604.7 g/mol ).

-

Visualization of Applications

This compound is a key linker in constructing complex biomolecular architectures. The following diagrams illustrate its role in a typical bioconjugation workflow.

Logical Workflow for Bioconjugation

This diagram outlines the sequential steps involved in using the linker to conjugate a protein (e.g., an antibody) to a payload molecule modified with an alkyne group.

Caption: Experimental workflow for protein conjugation using the bifunctional linker.

Signaling Pathway Application Concept

This diagram illustrates a conceptual use case where the final conjugate targets a specific cell surface receptor, leading to internalization and a downstream signaling event.

Caption: Conceptual pathway for a targeted drug delivery application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. creativepegworks.com [creativepegworks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

The Azide Group: A Linchpin in Click Chemistry for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology, drug discovery, and materials science, the ability to efficiently and specifically connect molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions. At the heart of the most prominent click reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—lies the azide (B81097) functional group. This guide provides a comprehensive exploration of the pivotal role of the azide group in these transformative chemical ligation technologies.

The Azide: A Bioorthogonal and Versatile Functional Group

The azide group (-N₃) is a small, linear, and energetically stable functional group that has become the cornerstone of click chemistry for several key reasons:

-

Bioorthogonality: Azides are virtually absent in biological systems. This unique characteristic means they do not participate in or interfere with native biochemical processes, making them ideal for studying and manipulating biomolecules in their natural environment, including within living cells and organisms.[1][2][3]

-

Stability: The azide group is remarkably stable under a wide range of reaction conditions, including aqueous environments, a broad pH range (typically 4-12), and in the presence of various functional groups commonly found in biological molecules.[4][5] This stability allows for the straightforward incorporation of azides into complex biomolecules without the need for extensive protecting group strategies.

-

Compact Size: The small steric footprint of the azide group minimizes perturbations to the structure and function of the biomolecule to which it is attached.[5] This is particularly crucial in drug development and in the study of sensitive biological systems where maintaining the native conformation and activity of proteins, nucleic acids, and other biomolecules is essential.

-

Favorable Reactivity: While stable, the azide group possesses a unique electronic structure that makes it an excellent 1,3-dipole for cycloaddition reactions with alkynes. This reactivity is harnessed in both CuAAC and SPAAC to form a stable triazole linkage.

The Azide in Action: CuAAC and SPAAC

The versatility of the azide group is showcased in the two primary forms of azide-alkyne click chemistry:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, involving the joining of a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its high efficiency, specificity, and favorable kinetics, with a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[4] The role of the azide in this process is to act as the 1,3-dipole that reacts with the copper-acetylide intermediate.

dot

References

- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Biotin in Biotinylation Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and antibodies, is a cornerstone technique in modern life sciences and drug development.[1][2][3] The remarkable utility of this process stems from the extraordinary affinity and specificity of the interaction between biotin (vitamin B7) and the proteins avidin (B1170675) and streptavidin.[2][3][4] This technical guide provides an in-depth exploration of the core principles of biotin's function in biotinylation reagents, detailing the underlying chemistry, experimental protocols, and applications in research and biopharmaceutical development.

The Chemistry of Biotin and its Interaction with Avidin/Streptavidin

Biotin is a small, water-soluble vitamin (MW = 244.31 g/mol ) composed of a ureido ring fused with a tetrahydrothiophene (B86538) ring, which has a valeric acid side chain.[5][] This valeric acid side chain is the key to biotin's versatility in biotinylation reagents, as it can be derivatized to incorporate various reactive groups without compromising its ability to bind to avidin or streptavidin.[5]

The interaction between biotin and avidin (from egg white) or streptavidin (from Streptomyces avidinii) is one of the strongest known non-covalent biological interactions.[2][3][4] This high affinity is characterized by a very low dissociation constant (Kd), making the bond extremely stable and resistant to heat, extreme pH, and proteolysis.[1]

| Parameter | Avidin-Biotin Interaction | Streptavidin-Biotin Interaction |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M[2][4] | ~10⁻¹⁴ - 10⁻¹⁵ M[4] |

| Dissociation Rate Constant (k_off) | 7.5 x 10⁻⁸ s⁻¹[7] | 2.4 x 10⁻⁶ s⁻¹[7] |

| Properties | Glycoprotein, basic pI | Non-glycosylated, near-neutral pI, lower non-specific binding[] |

The Architecture of Biotinylation Reagents

Biotinylation reagents are ingeniously designed molecules that consist of three key components: the biotin moiety, a spacer arm, and a reactive group.

Figure 1: Core components of a biotinylation reagent.

The Reactive Group: Targeting Specific Functional Groups

The reactive group dictates the specificity of the biotinylation reaction, targeting particular functional groups on the molecule of interest. The choice of reactive group is critical to ensure efficient labeling without disrupting the molecule's biological activity.[8]

| Reactive Group | Target Functional Group | pH Range | Key Characteristics |

| N-hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) on lysines and N-terminus[2][][9] | 7-9[][9] | Most common, forms stable amide bonds.[9] |

| Maleimide (B117702) | Sulfhydryls (-SH) on cysteines[10] | 6.5-7.5[11] | Highly specific, forms stable thioether bonds.[10][11] |

| Hydrazide | Aldehydes (from oxidized carbohydrates) | 4.5-5.5 | Used for labeling glycoproteins.[8] |

| Photo-reactive (e.g., Aryl azides) | C-H and N-H bonds | N/A | Non-specific, activated by UV light.[7] |

The Spacer Arm: Overcoming Steric Hindrance

The biotin-binding pocket in avidin and streptavidin is located below the protein surface.[12] A spacer arm, a chemical chain of varying length, is incorporated into the biotinylation reagent to extend the biotin moiety away from the labeled molecule. This extension minimizes steric hindrance, ensuring that the biotin is accessible for binding to avidin or streptavidin.[7] Spacer arms can also incorporate elements like polyethylene (B3416737) glycol (PEG) to increase the solubility of the reagent and the resulting biotinylated molecule.[5][8]

Key Biotinylation Chemistries and Workflows

The selection of a biotinylation strategy depends on the target molecule and the desired outcome. The following diagrams illustrate the fundamental principles of two common biotinylation chemistries.

Figure 2: Amine-reactive biotinylation using an NHS-ester reagent.

Figure 3: Sulfhydryl-reactive biotinylation using a maleimide reagent.

Applications in Research and Drug Development

The robustness and versatility of the biotin-avidin/streptavidin system have led to its widespread adoption in numerous applications.

Protein Purification and Isolation

Biotinylation is a powerful tool for the affinity purification of proteins. A target protein is biotinylated and then captured from a complex mixture using an avidin or streptavidin-coated solid support, such as beads or a column.[13] Unbound proteins are washed away, and the purified biotinylated protein can then be eluted. For applications requiring the recovery of the native protein, cleavable biotinylation reagents or avidin analogs with lower binding affinity can be used.[3]

Detection and Quantification

Biotinylated molecules can be readily detected and quantified in various assays, including:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylated antibodies enhance signal amplification, leading to increased assay sensitivity.[]

-

Western Blotting: Streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore is used to detect biotinylated proteins on a membrane.

-

Immunohistochemistry (IHC) and Immunofluorescence (IF): Biotinylated antibodies allow for the visualization of target proteins in tissues and cells.

Cell Surface Labeling

Water-soluble, membrane-impermeable biotinylation reagents, such as those with a sulfo-NHS group, are used to specifically label proteins on the surface of living cells.[14] This technique is invaluable for studying receptor trafficking, protein internalization, and the composition of the cell surface proteome.[15][16]

Drug Development and Antibody-Drug Conjugates (ADCs)

In the realm of drug development, biotinylation plays a crucial role in the creation and characterization of antibody-drug conjugates (ADCs).[][17] ADCs are designed to deliver potent cytotoxic drugs specifically to cancer cells.[] Biotinylation can be used to:

-

Purify ADCs: The strong biotin-streptavidin interaction facilitates the efficient isolation of correctly conjugated ADCs.[]

-

Characterize ADCs: Immobilizing biotinylated ADCs on streptavidin-coated surfaces allows for detailed analytical characterization.[]

-

Facilitate ADC assembly: The biotin-streptavidin linkage can be used to rapidly screen different antibody-payload combinations.[17][18]

Experimental Protocols

General Protocol for Protein Biotinylation with an NHS-Ester Reagent

This protocol provides a general guideline for biotinylating a protein with a primary amine-reactive reagent.

Materials:

-

Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-ester biotinylation reagent (e.g., NHS-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) will compete with the biotinylation reaction and should be avoided.[]

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes.

-

Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol for Quantifying Biotinylation with the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[19]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (with excess biotin removed)

-

Spectrophotometer

Procedure:

-

Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀).

-

Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the cuvette and mix.

-

Measure Final Absorbance: After the reading stabilizes, measure the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin.

-

Calculate Biotin Concentration: Calculate the concentration of biotin using the Beer-Lambert law, with the change in absorbance and the known extinction coefficient of the HABA-avidin complex (ε₅₀₀ ≈ 34,000 M⁻¹cm⁻¹).[20]

-

Determine Molar Substitution Ratio (MSR): Divide the molar concentration of biotin by the molar concentration of the protein to determine the average number of biotin molecules per protein.

Troubleshooting Common Biotinylation Issues

| Problem | Possible Cause | Solution |

| Low or no biotinylation | Inactive biotinylation reagent | Use fresh, properly stored reagent. Avoid repeated opening of reagent vials. |

| Presence of primary amines in the buffer | Dialyze the protein into an amine-free buffer like PBS.[9] | |

| Insufficient molar excess of reagent | Increase the molar ratio of biotinylation reagent to protein. | |

| Protein precipitation | Over-modification of the protein | Reduce the molar excess of the biotinylation reagent or the reaction time. |

| Low solubility of the biotinylated protein | Use a biotinylation reagent with a PEGylated spacer arm to increase solubility. | |

| High background in assays | Incomplete removal of excess biotin | Ensure thorough dialysis or use a desalting column to remove all unreacted biotin.[21] |

| Non-specific binding of avidin/streptavidin | Use a blocking buffer (e.g., BSA) in subsequent assay steps. |

Conclusion

Biotin's unique properties, particularly its high-affinity interaction with avidin and streptavidin, have established it as an indispensable tool in the life sciences. The versatility of biotinylation reagents, with their diverse reactive groups and spacer arms, allows for the precise and efficient labeling of a wide range of biomolecules. A thorough understanding of the underlying chemistry and experimental parameters is crucial for the successful application of these powerful reagents in research, diagnostics, and the development of novel therapeutics such as antibody-drug conjugates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 7. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labmartgh.com [labmartgh.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Fluorometric assay for quantitation of biotin covalently attached to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Biotin Quantitation Kits | Thermo Fisher Scientific - UK [thermofisher.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]

- 17. Rapid conjugation of antibodies to toxins to select candidates for the development of anticancer Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. interchim.fr [interchim.fr]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism and Application of N-(Azido-PEG2)-N-biotin-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring an azide (B81097) moiety for "click" chemistry, a biotin (B1667282) group for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for covalent ligation to primary amines, offers a versatile platform for the assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to facilitate its effective implementation in research and development.

Core Structure and Functional Moieties

The power of this compound lies in its modular design, which incorporates four key functional components:

-

Azide Group (-N3): This moiety is the reactive handle for "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1]

-

Biotin: This vitamin exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal tool for immobilization, purification, and detection applications.[2]

-

Polyethylene Glycol (PEG) Linkers (PEG2 and PEG3): The PEG chains (two and three ethylene (B1197577) glycol units, respectively) are hydrophilic spacers that enhance the aqueous solubility of the molecule and its conjugates.[2] They also provide flexibility and reduce steric hindrance, facilitating the interaction of the terminal functional groups with their respective binding partners.

-

Carboxylic Acid (-COOH): This terminal functional group allows for the covalent conjugation of the linker to molecules bearing primary amine groups (-NH2), such as proteins, peptides, and certain small molecules. This is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC).[3][]

Mechanism of Action and Key Signaling Pathways

The primary mechanism of action of this compound is to serve as a molecular bridge, connecting different molecular entities through its distinct functional ends. This enables a variety of applications, from the construction of targeted drug delivery systems to the development of sensitive diagnostic assays.

Bioconjugation via Click Chemistry

The azide group is central to the linker's utility in "click" chemistry. This reaction forms a stable triazole linkage between the azide-functionalized linker and an alkyne-containing molecule.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group of the linker reacts efficiently with a terminal alkyne to form a 1,4-disubstituted triazole. This reaction is highly robust and can be performed in aqueous buffers.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living cells), the azide can react with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a metal catalyst.[5]

High-Affinity Biotin-Streptavidin Interaction

The biotin moiety provides a powerful tool for immobilization and detection. Streptavidin has four binding sites for biotin, allowing for the assembly of multivalent complexes. This interaction is rapid and highly stable.

Amine Coupling via Carboxylic Acid

The terminal carboxylic acid can be activated to react with primary amines on proteins or other molecules to form a stable amide bond. This is a common strategy for initial protein labeling.

Quantitative Data

While specific quantitative data for this compound is often application-dependent, the following table summarizes typical values for the key interactions involved.

| Parameter | Interaction | Typical Values | References |

| Purity | This compound | >96% | [6] |

| Molecular Weight | This compound | 604.7 g/mol | [6] |

| Solubility | This compound | Soluble in Water, DMSO, DMF | [7] |

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization is recommended for specific applications.

Protocol for Amine Coupling to a Protein

This protocol describes the conjugation of the carboxylic acid moiety of the linker to primary amines on a protein using EDC chemistry.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., MES, PBS)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

-

Prepare Protein: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

-

Prepare Linker Solution: Dissolve this compound in DMSO or water to a concentration of 10 mM.

-

Activate Carboxylic Acid: Add a 10-50 fold molar excess of the linker solution to the protein solution.

-

Add EDC/NHS: Immediately add a 2-5 fold molar excess of freshly prepared EDC and a 5-10 fold molar excess of NHS (or Sulfo-NHS) to the reaction mixture.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.

-

Purify Conjugate: Remove excess linker and byproducts by dialysis against PBS or by size-exclusion chromatography.

-

Characterize Conjugate: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or a biotin quantification assay (e.g., HABA assay).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-functionalized protein (from section 4.1) to an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper ligand (e.g., TBTA or BTTAA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Prepare Reactants: Dissolve the azide-functionalized protein and a 5-10 fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

-

Prepare Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO4 and the copper ligand (1:5 molar ratio) in DMSO/water.

-

Initiate Reaction: Add the catalyst premix to the protein/alkyne mixture. Then, add a 10-20 fold molar excess of freshly prepared sodium ascorbate to initiate the reaction.

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

-

Purify Conjugate: Remove the copper catalyst and excess reagents by dialysis, size-exclusion chromatography, or using a copper-chelating resin.

-

Characterize Conjugate: Confirm the formation of the triazole linkage using mass spectrometry or other appropriate analytical techniques.

Conclusion

This compound is a multifunctional linker that provides a robust and versatile platform for the creation of sophisticated bioconjugates. Its distinct reactive moieties enable a multi-step, orthogonal conjugation strategy, allowing for the precise assembly of complex molecular architectures. By understanding the core mechanisms of action and following well-defined experimental protocols, researchers can effectively leverage this powerful tool to advance their work in drug development, diagnostics, and fundamental biological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 3. This compound, 2112731-59-4 | BroadPharm [broadpharm.com]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. precisepeg.com [precisepeg.com]

- 7. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]

N-(Azido-PEG2)-N-biotin-PEG3-acid spectral data (NMR/MS)

A comprehensive technical guide on N-(Azido-PEG2)-N-biotin-PEG3-acid, a trifunctional molecule at the forefront of bioconjugation and drug delivery, is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing essential information on its properties, applications, and the methodologies for its use.

Physicochemical Properties

This compound is a versatile molecule incorporating a biotin (B1667282) moiety for affinity binding, an azide (B81097) group for "click chemistry" conjugation, and a carboxylic acid for further functionalization.[1][2][3] Its polyethylene (B3416737) glycol (PEG) linkers enhance solubility and reduce steric hindrance.

| Property | Value | Reference |

| Chemical Formula | C25H44N6O9S | [4][5] |

| Molecular Weight | 604.7 g/mol | [4][5] |

| CAS Number | 2112731-59-4 | [4][5] |

| Purity | Typically >95% | [4][6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and water | [7] |

Spectral Data (NMR/MS)

Detailed NMR and mass spectrometry data for this compound are not publicly available in research literature. However, commercial suppliers of this compound typically possess this data for quality control purposes. Researchers are advised to request the certificate of analysis from the vendor, which should include 1H NMR and mass spectral data confirming the structure and purity of the compound. For reference, the 1H NMR spectrum of a similar compound, Biotin-PEG4-N3, can be found on chemical database websites, illustrating the types of proton signals expected from the biotin and PEG moieties.

Experimental Protocols

General Synthesis of this compound

-

Starting Materials: Commercially available biotin, protected amino-PEG-acid, and azido-PEG derivatives.

-

Amide Coupling: The carboxylic acid of biotin would be activated (e.g., using NHS/EDC chemistry) and reacted with the primary amine of a branched di-PEGylated amine derivative. One PEG arm would be pre-functionalized with an azide group, and the other with a protected carboxylic acid.

-

Deprotection: The protecting group on the terminal carboxylic acid of the second PEG arm would be removed to yield the final product.

-

Purification: The final compound would be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization at each step would be performed using techniques like NMR and mass spectrometry to confirm the successful synthesis of the desired product.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be used to conjugate it to alkyne-containing molecules via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8]

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Solvents (e.g., DMSO, water)

Procedure:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer.

-

Dissolve this compound in DMSO to prepare a stock solution.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the ligand in the reaction buffer.

-

Add the this compound solution to the alkyne-modified biomolecule.

-

Initiate the reaction by adding the reducing agent, followed immediately by the copper catalyst solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours.

-

The resulting biotinylated biomolecule can be purified from excess reagents by methods such as dialysis, size exclusion chromatography, or affinity chromatography.

Visualizations

Experimental Workflow: Protein Biotinylation via Click Chemistry

The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with this compound.

Caption: Workflow for protein biotinylation using this compound.

Signaling Pathway: Application in Targeted Drug Delivery

This diagram illustrates the logical relationship of using a biotinylated antibody, created with this compound, for targeted drug delivery.

Caption: Targeted drug delivery using a biotinylated antibody.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound | 2112731-59-4 [chemicalbook.com]

- 6. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 7. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling Using N-(Azido-PEG2)-N-biotin-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterobifunctional linker designed for the versatile and specific labeling of proteins and other biomolecules. This reagent incorporates three key functionalities:

-

A carboxylic acid (-COOH) group for the covalent attachment to primary amines (e.g., lysine (B10760008) residues) on a protein via amide bond formation.

-

An azide (B81097) (-N3) moiety that serves as a bioorthogonal handle for "click chemistry," specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

-

A biotin (B1667282) tag for the highly specific and strong interaction with avidin (B1170675) or streptavidin, enabling detection, purification, and immobilization of the labeled protein.[1][2]

The polyethylene (B3416737) glycol (PEG) spacers (PEG2 and PEG3) enhance the water solubility of the linker and the resulting conjugate, reduce steric hindrance, and can minimize immunogenicity.[2][3] This two-step labeling strategy offers precise control over the conjugation process, making it a valuable tool in proteomics, drug development, and diagnostics.[3]

Applications

The unique features of this compound lend themselves to a wide range of applications, including:

-

Protein Purification and Immobilization: The high-affinity interaction between biotin and streptavidin allows for efficient capture of labeled proteins on streptavidin-coated resins or surfaces.[1][4]

-

Detection and Quantification: Labeled proteins can be detected and quantified in various assays such as ELISA, Western blotting, and flow cytometry using streptavidin-enzyme or streptavidin-fluorophore conjugates.[1][5]

-

Assembly of Protein Conjugates: The azide group allows for the attachment of a second molecule of interest (e.g., a fluorescent dye, a drug molecule, or another protein) that has been modified with an alkyne group.[1]

-

Proteomics and Interactome Studies: Biotin-based affinity purification can be used to isolate and identify protein interaction partners.

Data Presentation

The efficiency of protein labeling can be assessed by determining the Degree of Labeling (DOL), which represents the average number of linker molecules conjugated to each protein molecule. The optimal DOL typically ranges from 2 to 10 for antibodies, but should be determined empirically for each specific application to avoid potential issues like protein precipitation or loss of function.[4][6]

Table 1: Comparison of Azide-Alkyne Click Chemistry Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide and a terminal alkyne | Azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) |

| Catalyst | Copper(I) | None |

| Reaction Speed | Generally faster (minutes to a few hours)[7] | Can be slower, but newer cyclooctynes have improved kinetics[7][8] |

| Biocompatibility | Copper catalyst can be toxic to living cells, limiting in vivo applications[7] | Highly biocompatible and suitable for live-cell labeling[7] |

| Side Reactions | Copper can generate reactive oxygen species (ROS) that may damage proteins.[9] | Some cyclooctynes can react with thiols, leading to off-target labeling.[9] |

| Cost | Reagents are generally less expensive.[9] | Strained cyclooctynes can be significantly more expensive.[9] |

| Yield | High to quantitative under optimized conditions.[9] | High to quantitative.[9] |

Table 2: Representative Quantitative Data for Protein Labeling

| Protein | Labeling Method | Molar Ratio (Linker:Protein) | Degree of Labeling (DOL) | Reference |

| Bovine IgG | ChromaLink Biotin (NHS-ester) | 5:1 | ~1.3 | [10] |

| Bovine IgG | ChromaLink Biotin (NHS-ester) | 15:1 | ~6.1 | [10] |

| GH6-EGFP | Azido-functionalization followed by SPAAC with DBCO-PEG4-biotin | 1.5:1 (DBCO-biotin:azido-protein) | >80% monolabeling | [11] |

| eGFP/mCherry | Azido-prenylation followed by SPAAC with DIBO-ODN | Not specified | Comparable to CuAAC | [8] |

Experimental Protocols

Protocol 1: Two-Step Protein Labeling Workflow

This workflow first attaches the this compound to the protein via its primary amines and then uses the azide for a subsequent click chemistry reaction.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES).

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis tubing

Procedure: Amine Labeling

-

Preparation of Reagents:

-

Dissolve the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

-

Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

-

-

Conjugation to Protein:

-

Add the activated linker solution to the protein solution. The molar ratio of linker to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the linker is recommended.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubating for 15 minutes.

-

Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

References

- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]